6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
Description
Properties
IUPAC Name |
6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-5-8(2)10-9(6-7)11-3-4-12-10;/h5-6,11H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBRUGUZFBLAIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NCCO2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-4,6-dimethylphenol with formaldehyde and an acid catalyst to form the benzoxazine ring. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise temperature and pH control to facilitate the cyclization and subsequent formation of the hydrochloride salt .
Chemical Reactions Analysis
Ring-Opening Polymerization
The benzoxazine ring undergoes thermally induced ring-opening polymerization, forming polybenzoxazines with tailored thermomechanical properties:
Key Reaction Parameters
This reaction is critical for industrial applications, producing high-performance polymers with flame resistance and low dielectric constants.
Substitution and Functionalization
The compound participates in electrophilic and nucleophilic substitutions, enabling structural diversification:
Examples of Functionalization
Steric hindrance from the 6,8-dimethyl groups limits reactivity at adjacent positions, favoring substitutions at the oxazine nitrogen or less hindered aromatic carbons .
Biological Interaction Mechanisms
As a serotonin-3 (5-HT₃) receptor antagonist, its activity is modulated by structural features:
Structure-Activity Relationship (SAR)
Derivatives lacking the 6,8-dimethyl groups exhibit reduced antagonistic activity, highlighting the importance of these substituents .
Stability and Degradation
The compound’s stability under varying conditions has been characterized:
Degradation Pathways
Scientific Research Applications
Chemistry
6,8-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions. Its unique structure allows for diverse chemical modifications that can lead to new compounds with potential applications.
Biology
Research indicates that this compound exhibits promising biological activities , particularly:
- Antimicrobial Properties: Studies have shown that benzoxazine derivatives can inhibit the growth of various microorganisms.
- Anticancer Activity: In vitro evaluations have demonstrated its potential to inhibit cancer cell proliferation across several cancer types. For instance, derivatives of benzoxazines have been reported to exhibit IC50 values ranging from 7.84 to 16.2 µM against multiple cancer cell lines including prostate (PC-3) and breast (MDA-MB-231) cancer cells .
Table 1: Anticancer Activity of Benzoxazine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | PC-3 | 7.84 |
| Compound B | MDA-MB-231 | 16.2 |
| Compound C | NHDF | 10.5 |
| Compound D | MIA PaCa-2 | 15.0 |
Medicine
Ongoing research is focused on exploring the therapeutic applications of this compound in drug development. Its ability to interact with specific molecular targets suggests potential roles in treating various diseases, including cancer and neurodegenerative disorders .
Case Study:
A study investigated the efficacy of a series of benzoxazine derivatives against cancer cell lines and found that certain modifications significantly enhanced their anticancer properties, indicating a pathway for developing new therapeutic agents .
Industry
In industrial applications, 6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is used in the production of polymers and other materials due to its unique chemical properties that enhance material performance .
Mechanism of Action
The mechanism of action of 6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with cellular proteins and nucleic acids, affecting various biochemical processes .
Comparison with Similar Compounds
3,4-dihydro-2H-1,4-benzoxazine: Lacks the methyl groups at positions 6 and 8.
6,8-dimethyl-3,4-dihydro-2H-1,4-benzothiazine: Contains a sulfur atom instead of an oxygen atom in the ring structure.
6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine: Without the hydrochloride salt form.
Uniqueness: 6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds .
Biological Activity
6,8-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antimicrobial and anticancer effects.
- Molecular Formula : C10H13NO.ClH
- Molecular Weight : 199.68 g/mol
- CAS Number : 1909337-21-8
- IUPAC Name : 6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
Synthesis
The synthesis of 6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the cyclization of 2-amino-4,6-dimethylphenol with formaldehyde under acidic conditions. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt. This method ensures high purity and yield suitable for biological applications .
Antimicrobial Activity
Research indicates that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain benzoxazine derivatives can inhibit the growth of various bacterial strains. While specific data on 6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is limited, its structural similarities to other active benzoxazines suggest potential antimicrobial efficacy .
Anticancer Activity
Several studies have focused on the anticancer properties of benzoxazine derivatives. One notable study evaluated a series of related compounds for their activity against cancer cell lines such as 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma. The findings indicated that certain modifications in the benzoxazine structure could enhance cytotoxicity against these cancer cells .
For instance:
- Compound Testing : In vitro assays demonstrated that compounds with specific substituents at the 2 position of the benzoxazine ring exhibited increased antagonistic activities against serotonin receptors (5HT3), which are implicated in cancer cell proliferation .
The mechanism by which 6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride exerts its biological effects is believed to involve interaction with cellular proteins and nucleic acids. This interaction may lead to inhibition or activation of key enzymes involved in metabolic pathways critical for cell survival and proliferation .
Case Studies
Q & A
Q. What is a reliable synthetic route for 6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride?
A two-step method can be adapted from analogous benzoxazine syntheses:
Cyclization : React 2-amino-3,5-dimethylphenol with 1,2-dibromoethane in a polar solvent (e.g., ethanol) under reflux to form the 3,4-dihydro-2H-1,4-benzoxazine core.
Salt Formation : Treat the product with hydrochloric acid to generate the hydrochloride salt.
For characterization, use IR (C-O-C stretch at ~1250 cm⁻¹), (methyl groups at δ 2.1–2.3 ppm, dihydro protons at δ 3.8–4.2 ppm), and elemental analysis to confirm purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- and : Confirm substituent positions and hydrogen bonding in the dihydro ring.
- ESI-MS : Verify molecular ion peaks ([M+H]⁺ for the free base; [M-Cl]⁻ for the hydrochloride).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for similar benzoxazine derivatives .
Q. How should researchers handle solubility and stability challenges during experiments?
- Solubility : The hydrochloride salt is typically soluble in polar solvents (water, methanol, DMSO). For hydrophobic reactions, convert to the free base using a weak base (e.g., NaHCO₃).
- Stability : Store under inert atmosphere at –20°C to prevent hygroscopic degradation. Monitor via TLC or HPLC for decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Green Chemistry Approaches : Replace 1,2-dibromoethane with eco-friendly cyclizing agents (e.g., epichlorohydrin) to reduce toxicity .
- Catalysis : Use microwave-assisted synthesis to shorten reaction times and enhance regioselectivity .
- Workup : Employ column chromatography or recrystallization (ethanol/water) for high-purity isolation .
Q. What mechanistic insights explain substituent effects on benzoxazine reactivity?
- Steric Effects : The 6,8-dimethyl groups hinder electrophilic substitution at the aromatic ring, directing reactivity to the dihydro moiety.
- Electronic Effects : Methyl substituents increase electron density, accelerating cyclization but potentially destabilizing intermediates. Computational studies (DFT) can model these effects .
Q. How does this compound compare structurally to other benzoxazines in polymer science?
- Thermal Properties : Methyl groups enhance thermal stability compared to unsubstituted benzoxazines, as shown by TGA (decomposition >250°C).
- Polymerization : The dihydro ring enables ring-opening polymerization (ROP) with catalysts like Lewis acids, forming polybenzoxazines with high char yield .
Q. What analytical strategies detect trace impurities or byproducts?
- HPLC-MS : Use a C18 column with acetonitrile/water gradient and MS detection to identify chlorinated byproducts (e.g., dichloroacetyl derivatives) .
- NMR Relaxation Experiments : Detect residual solvents (e.g., ethanol) via relaxation times .
Q. How can researchers validate biological activity in preclinical studies?
- In Vitro Assays : Screen for kinase inhibition or antimicrobial activity using methyl-substituted benzoxazines as comparators.
- SAR Studies : Modify the dihydro ring (e.g., introduce piperazine moieties) to enhance bioavailability, as seen in related compounds .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
